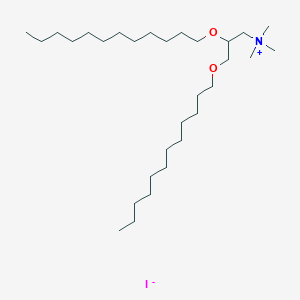
2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C30H64INO2. This compound is known for its surfactant properties and is used in various applications, including chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide typically involves the quaternization of 2,3-bis(dodecyloxy)propan-1-amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent such as diethyl ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., AgCl, AgBr) to facilitate the exchange of the iodide ion.
Oxidation and Reduction: May involve the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Yield the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of 2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide primarily involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in applications such as drug delivery and antimicrobial formulations.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Chloride (DTAC): Similar in structure but with a different anion.
Uniqueness
2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide is unique due to its dual long alkyl chains, which enhance its surfactant properties compared to other quaternary ammonium compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surface activity and membrane disruption.
Properties
CAS No. |
264256-87-3 |
|---|---|
Molecular Formula |
C30H64INO2 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2,3-didodecoxypropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C30H64NO2.HI/c1-6-8-10-12-14-16-18-20-22-24-26-32-29-30(28-31(3,4)5)33-27-25-23-21-19-17-15-13-11-9-7-2;/h30H,6-29H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
PFLHQTWLAACKNR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


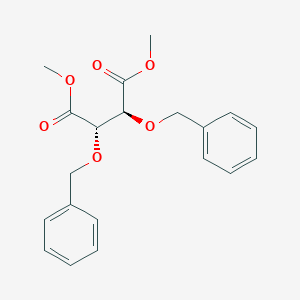
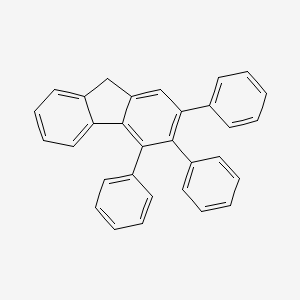
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
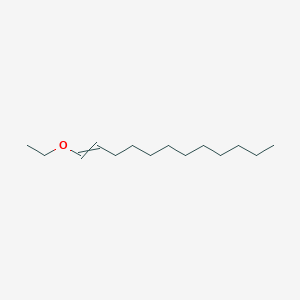
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)

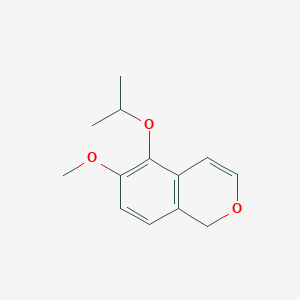
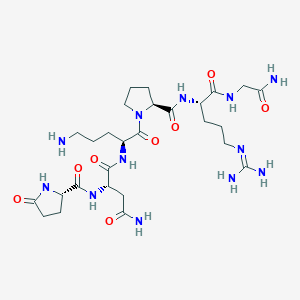
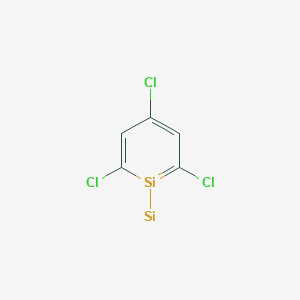
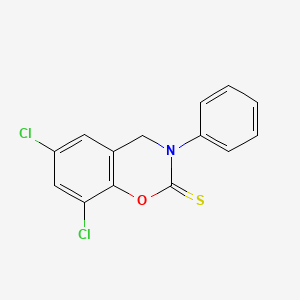
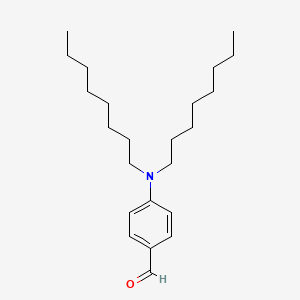
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
